![molecular formula C13H11Cl2N3O2S B2696860 6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797637-34-3](/img/structure/B2696860.png)
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with guanidine hydrochloride . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure of the pyrimidine ring is integral to its diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Scientific Research Applications
- Clinical Implications : Further studies are needed to evaluate its efficacy and safety for clinical use .
- Mechanism : It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis, asthma, and autoimmune disorders .
Anticancer Properties
Anti-Inflammatory Activity
Cell Viability Assessment
Future Directions
Mechanism of Action
Mode of Action
Pyrimidine derivatives often interact with their targets by binding to specific proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific information on “6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, it’s difficult to say which biochemical pathways it affects. Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Result of Action
Pyrimidine derivatives can have a variety of effects depending on their specific targets and mode of action .
properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-10-1-2-11(15)13(5-10)21(19,20)18-4-3-12-9(7-18)6-16-8-17-12/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVLQADWZYJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
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